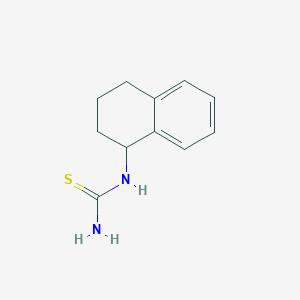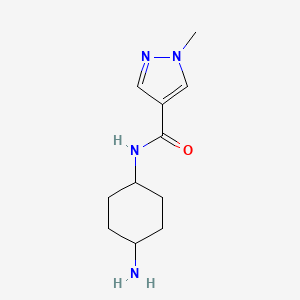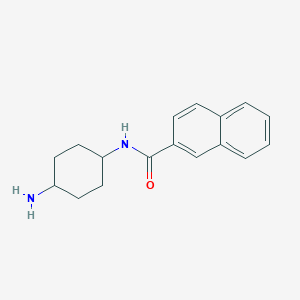
3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline, also known as FM-Pyrazole, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of aniline and has a pyrazole group attached to it, which makes it a promising candidate for various research applications.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has also been shown to activate certain signaling pathways that are involved in the regulation of glucose metabolism and inflammation.
Biochemical and Physiological Effects:
3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has also been shown to activate certain signaling pathways that are involved in the regulation of glucose metabolism and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline in lab experiments include its potential applications in cancer research, diabetes, obesity, and inflammation. Additionally, this compound is relatively easy to synthesize and can be purified using various chromatographic techniques. However, the limitations of using 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline. One potential direction is the further investigation of its mechanism of action and its potential applications in cancer research, diabetes, obesity, and inflammation. Additionally, further studies are needed to determine the potential toxicity of this compound and to develop more efficient synthesis methods. Finally, the development of new derivatives of 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline may lead to the discovery of new compounds with even greater potential for scientific research.
Synthesis Methods
The synthesis of 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline is a multi-step process that involves the use of various reagents and solvents. One of the most commonly used methods for synthesizing this compound is the reaction of 3-fluoro-4-methoxyaniline with pyrazole-5-carboxaldehyde in the presence of a base. This reaction results in the formation of 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline, which can be purified using various chromatographic techniques.
Scientific Research Applications
3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has anticancer properties and can inhibit the growth of various cancer cells. Additionally, 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has also been studied for its potential applications in the treatment of diabetes, obesity, and inflammation.
properties
IUPAC Name |
3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c1-16-11-3-2-8(6-10(11)12)13-7-9-4-5-14-15-9/h2-6,13H,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHNDLKGSPDRGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=CC=NN2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-Pyrazol-3-yl)methyl)-3-fluoro-4-methoxyaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Cyclopropylmethyl-(4-methoxyphenyl)sulfonylamino]acetic acid](/img/structure/B7557133.png)
![2-[(4-Chloro-2-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557136.png)
![2-[(2-Chlorophenyl)methyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557139.png)

![2-[2-[Cyclopropyl(ethyl)sulfamoyl]-5-methoxyphenyl]acetic acid](/img/structure/B7557147.png)

![(1r,4r)-4-methyl-N-[(1H-pyrazol-5-yl)methyl]cyclohexan-1-amine](/img/structure/B7557176.png)




![2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide](/img/structure/B7557206.png)

